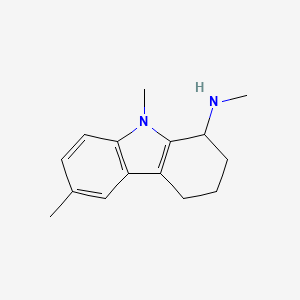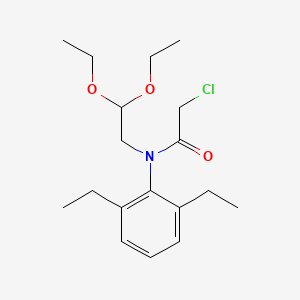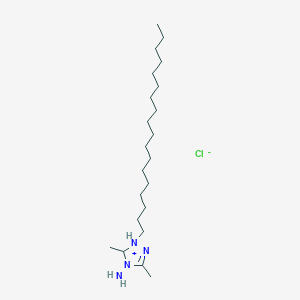
4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes an octadecyl chain, making it highly lipophilic. The presence of the triazole ring imparts significant chemical stability and biological activity, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3,5-dimethyl-1-octadecyl-1H-1,2,4-triazole with hydrochloric acid to form the chloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes the formation of the triazole ring followed by the introduction of the octadecyl chain through alkylation reactions. The final step involves the conversion of the triazole derivative to its chloride salt using hydrochloric acid.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of the triazole ring.
Reduction: Dihydro derivatives of the triazole.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of corrosion inhibitors and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of 4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with biological membranes due to its lipophilic nature. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the triazole ring can interact with various enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-ethyl-4H-1,2,4-triazole-3-thiol
Comparison: Compared to these similar compounds, 4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to its long octadecyl chain, which imparts higher lipophilicity and membrane-disrupting capabilities. This structural feature enhances its potential as a surfactant and antimicrobial agent, making it more effective in certain applications.
Eigenschaften
CAS-Nummer |
59944-41-1 |
|---|---|
Molekularformel |
C22H47ClN4 |
Molekulargewicht |
403.1 g/mol |
IUPAC-Name |
3,5-dimethyl-1-octadecyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C22H46N4.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-22(3)26(23)21(2)24-25;/h22H,4-20,23H2,1-3H3;1H |
InChI-Schlüssel |
HPQGPNMPRMFXPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[NH+]1C(N(C(=N1)C)N)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



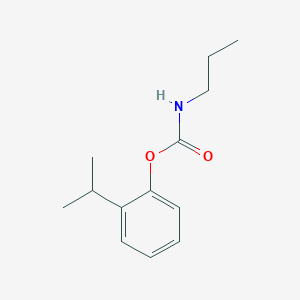
![Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14613913.png)
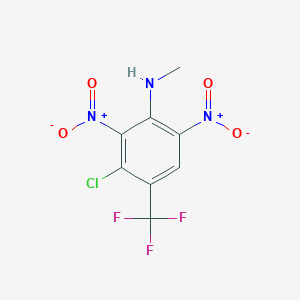
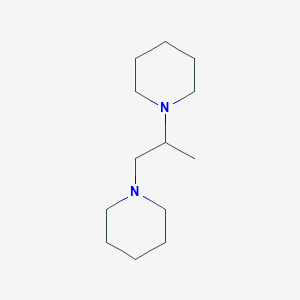
![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)

![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)

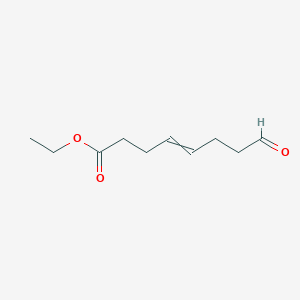
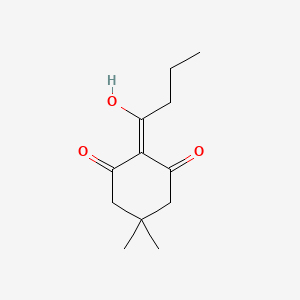
methanone](/img/structure/B14613998.png)
